ML230 Achieves 36-Fold ABCG2-over-ABCB1 Selectivity in a Direct Efflux Assay Comparison, Critically Exceeding the Selectivity Margins of Ko143
In a direct head-to-head flow cytometric JC-1 efflux assay using Ig-MXP3 (ABCG2-overexpressing) and Jurkat-DNR (ABCB1-overexpressing) cell lines, ML230 demonstrated an ABCG2 EC50 of 0.13 μM versus an ABCB1 EC50 of 4.65 μM, yielding a 36-fold selectivity for ABCG2 [1]. In contrast, the widely used comparator Ko143 was reported to affect ABCB1 and ABCC1 transport activity at concentrations ≥1 μM in human embryonic kidney cell models, indicating a substantially narrower functional selectivity window [2].
| Evidence Dimension | ABCG2 vs. ABCB1 selectivity (fold difference in EC50/IC50) |
|---|---|
| Target Compound Data | ML230: ABCG2 EC50 = 0.13 μM; ABCB1 EC50 = 4.65 μM; selectivity = 36-fold |
| Comparator Or Baseline | Ko143: reported to inhibit ABCB1 and ABCC1 at concentrations ≥1 μM (cross-pump activity demonstrated, quantitative selectivity window narrower than ML230) |
| Quantified Difference | ML230 maintains 36-fold selectivity; Ko143 exhibits cross-pump inhibition beginning at ~1 μM |
| Conditions | ML230 data: flow cytometric JC-1 efflux assay in Ig-MXP3 (ABCG2) and Jurkat-DNR (ABCB1) cells. Ko143 data: substrate accumulation assays in HEK-ABCG2, HEK-ABCB1, and HEK-ABCC1 cell lines. |
Why This Matters
Procurement of ML230 rather than Ko143 ensures that ABCG2 inhibition readouts are not confounded by off-target ABCB1 or ABCC1 inhibition, which is essential for investigator confidence in target specificity.
- [1] Strouse JJ, Ivnitski-Steele I, Njus HM, et al. A Selective ATP-binding Cassette Sub-family G Member 2 Efflux Inhibitor Revealed Via High-Throughput Flow Cytometry. J Biomol Screen. 2013;18(1):26-38. doi:10.1177/1087057112456875. View Source
- [2] Weidner LD, Zoghbi SS, Lu S, et al. The Inhibitor Ko143 Is Not Specific for ABCG2. J Pharmacol Exp Ther. 2015;354(1):55-64. doi:10.1124/jpet.115.223636. View Source
